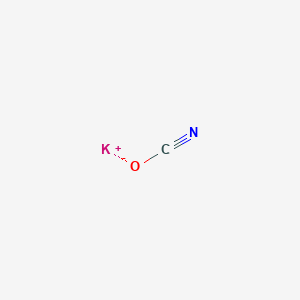

氰酸钾

描述

Potassium cyanate is a compound that has been studied in various contexts, including its effects on catalytic activities and its role in chemical synthesis. For instance, it has been shown to inhibit certain enzyme activities in carbamyl phosphate synthetase, which suggests that it interacts with the enzyme's glutamine binding site . Additionally, potassium cyanate is involved in the synthesis of potassium melonate through reactions in cyanate and thiocyanate melts .

Synthesis Analysis

The synthesis of potassium cyanate derivatives and related compounds has been explored in several studies. Potassium hexacyanoferrate(II) has been used as a cyanating agent for the palladium-catalyzed cyanation of aryl halides, demonstrating good yields and high catalyst productivity . Similarly, potassium thiocyanate has been utilized as a cyanide source for the oxidative α-cyanation of tertiary amines, offering a catalyst-free and environmentally benign approach . Moreover, potassium cyanotrimethylaluminate has been synthesized through the reaction of KCN with Al(CH3)3 in the presence of an aromatic solvent .

Molecular Structure Analysis

The molecular structure of potassium cyanate and its derivatives has been a subject of research. For example, the crystal structure of potassium cyanotrimethylaluminate was determined using X-ray diffraction, revealing the distances between aluminum and cyano carbon, which suggest partial electron deficiency in the bond . The crystal structure of a potassium complex with crown ether and TCNQ anion radicals has also been elucidated, showing the coordination of potassium ions .

Chemical Reactions Analysis

Potassium cyanate participates in various chemical reactions. It has been shown to affect the catalytic activities of enzymes, such as carbamyl phosphate synthetase, by inhibiting or stimulating different activities . In molten potassium thiocyanate, metals can be corroded by SCN- ions, forming cyanide and metallic sulfide, and stable metallic cations can provoke the thermal decomposition of SCN- . The formation and decomposition of the melonate ion in cyanate and thiocyanate melts have been studied, leading to the synthesis of potassium melonate and its subsequent decomposition into tricyanomelaminates .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium cyanate have been investigated through various methods. Molecular dynamics simulations have been used to study the disordered phase of solid potassium cyanide, providing insights into the crystal's static and dynamic properties . The thermodynamic properties and order-disorder phase transitions of potassium cyanide crystal have been measured, revealing anomalies in heat capacity and suggesting orientational order-disorder rearrangement of the cyanide ion . These studies contribute to a deeper understanding of the behavior of potassium cyanate and its derivatives under different conditions.

科学研究应用

Organic Synthesis

Potassium cyanate is used as a basic raw material for various organic syntheses, including urea derivatives, semicarbazides, carbamates, and isocyanates . It is frequently employed in the production of organic compounds . These compounds find use in pharmaceuticals, agrochemicals, and plastics manufacturing .

Therapeutic Uses

Potassium cyanate has been used to reduce the percentage of sickled erythrocytes under certain conditions and has also increased the number of deformalities . In an aqueous solution, it has prevented irreversibly the in vitro sickling of hemoglobins containing human erythrocytes during deoxygenization .

Agriculture

Potassium cyanate acts as a fertilizer that enhances the growth and yield of crops such as potatoes, corn, and wheat . Studies have shown that potassium cyanate increases the absorption of essential nutrients, stimulates root growth, and boosts plant resistance to diseases and pests . Moreover, it has been found to be more cost-effective and environmentally friendly than traditional fertilizers like ammonium nitrate .

Heat Treatment of Metals

Potassium cyanate is also used for the heat treatment of metals (e.g., Ferritic nitrocarburizing) . The specific methods of application or experimental procedures for this use are not detailed in the sources.

Antitumor Applications

Studies have suggested that potassium cyanate has antitumor properties that could be useful in treating various diseases . For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis .

Antiviral and Antimicrobial Applications

Potassium cyanate has been tested against HIV and herpes viruses, demonstrating promising results in inhibiting viral replication . Moreover, potassium cyanate has been used in dentistry as an antimicrobial agent to prevent and treat dental caries .

Electroplating

Potassium cyanate is used in the electroplating industry . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode . The specific methods of application or experimental procedures for this use are not detailed in the sources.

Preparation of Hydroxyurea

Potassium cyanate is used to prepare the drug hydroxyurea . Hydroxyurea is a medication used in sickle-cell disease, chronic myelogenous leukemia, and polycythemia vera . It works by decreasing the number of blood cells produced by the body, which helps to prevent clotting .

Ferritic Nitrocarburizing

Potassium cyanate is also used for the heat treatment of metals, specifically in a process known as Ferritic Nitrocarburizing . This is a range of proprietary case hardening processes that diffuse nitrogen and carbon into ferrous metals at sub-critical temperatures during a salt bath . The processing temperature ranges from 525 °C (977 °F) to 625 °C (1,157 °F), but usually occurs at 565 °C (1,049 °F) .

Herbicide Production

Potassium cyanate is used to prepare many other compounds including useful herbicides . Herbicides are substances used to control unwanted plants and are widely used in agriculture .

Veterinary Medicine

Potassium cyanate has been found useful in veterinary medicine, where the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .

Dentistry

Potassium cyanate has been used in dentistry as an antimicrobial agent to prevent and treat dental caries . Dental caries, also known as tooth decay or cavities, is a breakdown of teeth due to acids made by bacteria .

安全和危害

未来方向

The structure of a thermophilic fungal cyanase has aided the creation of a mutant enzyme with enhanced catalytic activity, and such enzymes may have the potential for biotechnological applications, including biotransformation and bioremediation . Other fungal cyanases with potentially high catalytic activity could also be predicted based on the Tl-Cyn structure, as the active site region among fungal cyanases are highly conserved .

属性

IUPAC Name |

potassium;cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNO.K/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIDNWFBPDBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCNO, CKNO | |

| Record name | potassium cyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_cyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047692 | |

| Record name | Potassium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | Potassium cyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very slightly sol in alcohol, In water, 6.3X10+5 mg/L @ 10 °C | |

| Record name | POTASSIUM CYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.056 | |

| Record name | POTASSIUM CYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The diphosphopyridine nucleotide (DPN)-specific isocitrate dehydrogenase of pig heart is totally and irreversibly inactivated by 0.05 M potassium cyanate at pH 7.4 ...In the presence of manganous ion the addition of isocitrate protects the enzyme against cyanate inactivation. ...The addition of the chelator EDTA essentially prevents protection by isocitrate and manganous ion, ...the substrate alpha-ketoglutarate and the coenzymes DPN and DPNH do not significantly affect the rate of modification of the enzymes by cyanate. Incubation of isocitrate dehydrogenase with 14C-labeled potassium cyanate leads to the incorporation of approximately 1 mol of radioactive cyanate per peptide chain concomitant with inactivation. | |

| Record name | POTASSIUM CYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium cyanate | |

Color/Form |

White, crystalline powder, Colorless crystals, Tetragonal crystals | |

CAS RN |

590-28-3 | |

| Record name | Potassium cyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C31TWN5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

315 °C | |

| Record name | POTASSIUM CYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

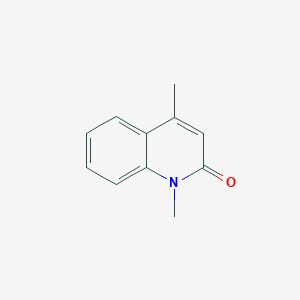

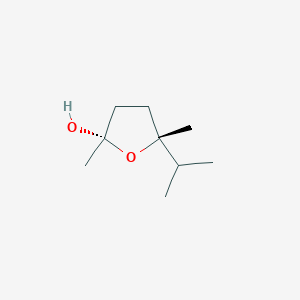

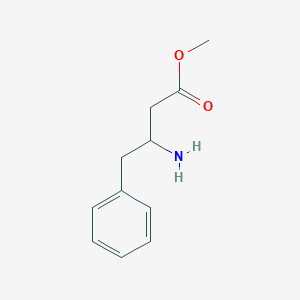

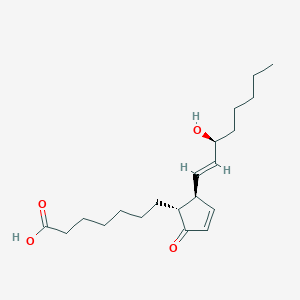

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)